molecular formula C20H15ClO3 B2364648 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1810710-61-2

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2364648
CAS No.: 1810710-61-2
M. Wt: 338.79
InChI Key: WUIHYZIMCGPHDB-ZRDIBKRKSA-N
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Description

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the furan, chlorophenyl, and methoxyphenyl groups.

    Flavonoids: Compounds with similar biological activities but different structural features.

    Curcumin: A well-known compound with a similar conjugated system and biological properties.

Uniqueness

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of the furan ring, chlorophenyl group, and methoxyphenyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Overview of Chalcones

Chalcones are a class of compounds characterized by their structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. They are known for their significant pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities .

Synthesis and Structure

The compound is synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base. This reaction is typically conducted in ethanol or methanol under reflux conditions . The unique structure of this chalcone, featuring both furan and chlorophenyl groups, contributes to its distinct biological properties.

Antimicrobial Activity

Research has indicated that chalcones exhibit considerable antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of furan-based chalcones possess significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 64 µg/mL to 128 µg/mL .
  • A study highlighted that the compound exhibited moderate activity against gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

Chalcones have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

  • Case Study: A specific derivative demonstrated significant inhibition of COX-2 expression in human cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent research:

  • Cytotoxicity Assays: In studies involving various cancer cell lines (e.g., H460, A549), the compound displayed cytotoxic effects with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, indicating its effectiveness compared to standard chemotherapeutics .
CompoundCell LineIC50 (µg/mL)Reference
This compoundH460208.58
This compoundA549193.93
Positive Control (5-Fluorouracil)A549371.36

The biological activity of this chalcone is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Cycle Arrest: Research suggests that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and modulation of apoptotic proteins .

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-23-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(24-18)15-2-6-16(21)7-3-15/h2-13H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIHYZIMCGPHDB-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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